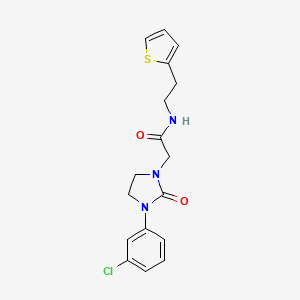

2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide

Description

This compound features a central 3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl scaffold linked via an acetamide group to a 2-(thiophen-2-yl)ethyl moiety. The imidazolidinone core provides structural rigidity, while the 3-chlorophenyl substituent may enhance lipophilicity and receptor binding affinity. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., thiophene- and imidazolidinone-containing molecules) exhibit diverse bioactivities, including hypnotic, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name |

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-thiophen-2-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O2S/c18-13-3-1-4-14(11-13)21-9-8-20(17(21)23)12-16(22)19-7-6-15-5-2-10-24-15/h1-5,10-11H,6-9,12H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTVXLSLPDNNLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1CC(=O)NCCC2=CC=CS2)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a synthetic derivative belonging to the class of imidazolidinone compounds. Its unique structural features suggest potential biological activities, particularly in the pharmaceutical domain. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Molecular Structure and Characteristics

- Molecular Formula : C18H19ClN2O2S

- Molecular Weight : Approximately 364.88 g/mol

- Physical Appearance : White to off-white powder

- Solubility : Insoluble in water; soluble in organic solvents like DMSO and DMF

- Melting Point : 214-216°C

| Property | Value |

|---|---|

| Molecular Formula | C18H19ClN2O2S |

| Molecular Weight | 364.88 g/mol |

| Melting Point | 214-216°C |

| Solubility | Organic solvents (DMSO, DMF) |

| Appearance | White to off-white powder |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The imidazolidinone structure is known for its ability to modulate biochemical pathways by binding to active or allosteric sites on proteins.

- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit certain enzymes involved in inflammatory processes, potentially leading to reduced inflammation.

- Receptor Modulation : The compound may also interact with various receptors, influencing signaling pathways associated with cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Activity : A study demonstrated that imidazolidinone derivatives exhibit significant antimicrobial properties against various bacterial strains. The specific interactions between the compound and bacterial enzymes were analyzed using molecular docking studies, revealing favorable binding affinities that suggest potential as a lead compound for new antibacterial agents.

- Anti-inflammatory Effects : Research has shown that compounds with similar structures can reduce pro-inflammatory cytokine production in vitro, indicating a potential therapeutic application for inflammatory diseases.

- Cytotoxicity Studies : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on cancer cell lines. Results indicated that it could induce apoptosis in specific cancer cells, suggesting its potential as an anticancer agent .

Table 2: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antimicrobial | Significant activity against bacterial strains | |

| Anti-inflammatory | Reduction in cytokine production | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Future Directions

The ongoing research aims to further elucidate the biological mechanisms involved and optimize the chemical structure for enhanced efficacy and reduced side effects. Potential future studies include:

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

- In Vivo Studies : Conducting animal model studies to evaluate therapeutic efficacy and safety.

- Clinical Trials : If preclinical results are promising, advancing towards clinical trials for specific therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Features

The table below compares the target compound with analogs from the literature:

Key Observations :

- Its thiophen-ethyl group differs from the thiazol ring in and the benzimidazole in , impacting solubility and binding selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.